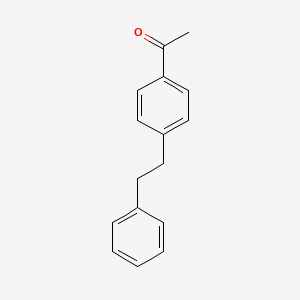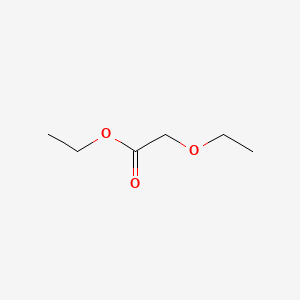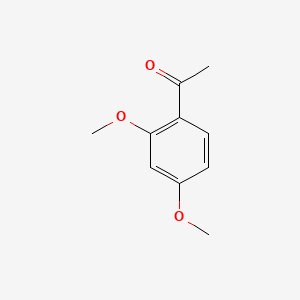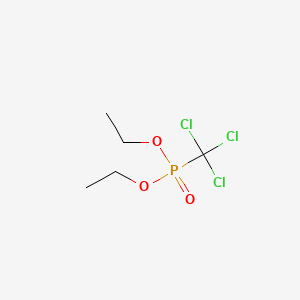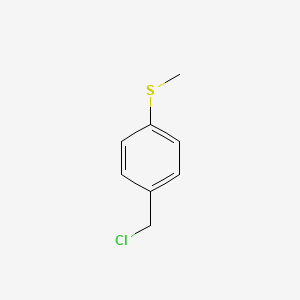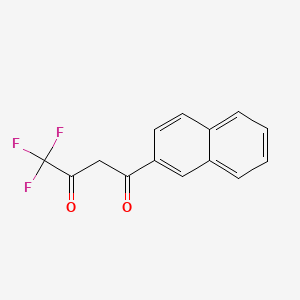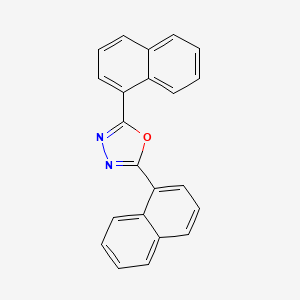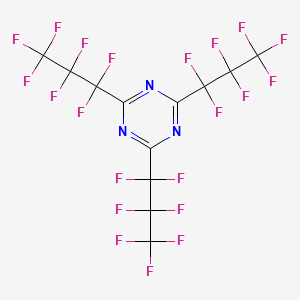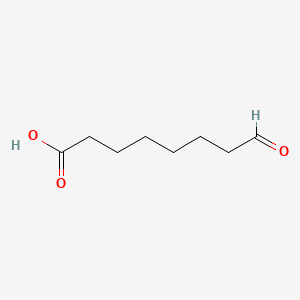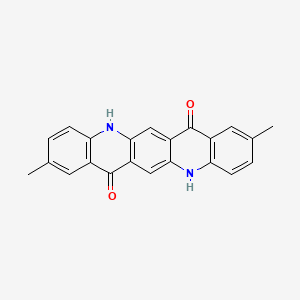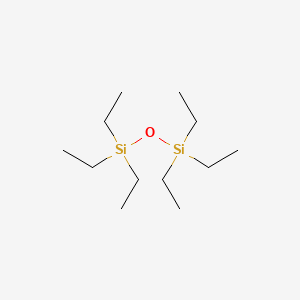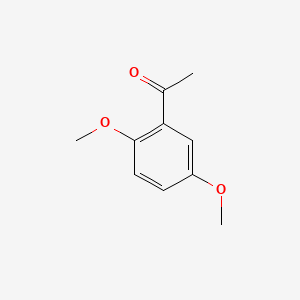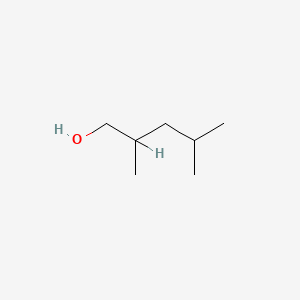
2,4-二甲基-1-戊醇
描述
2,4-Dimethyl-1-pentanol is a chemical compound that is structurally related to various pentanols, which are alcohols with a five-carbon chain and a hydroxyl group. While the specific compound 2,4-Dimethyl-1-pentanol is not directly studied in the provided papers, there are several related compounds and derivatives that have been investigated. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar molecules.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of pentane-2,4-dione with various reagents. For instance, a synthesis route for tridentate-N2O ligands, which are monocondensation products of pentane-2,4-dione and aliphatic α,ω-diamines, has been described . Additionally, the synthesis of NO2 and N2O2 type ligands from reactions with 2,4-pentanedione has been reported, leading to various boron complexes . These synthetic methods are indicative of the versatility of pentane-2,4-dione derivatives in forming complex structures with potential applications in coordination chemistry.
Molecular Structure Analysis
The molecular structure of compounds related to 2,4-Dimethyl-1-pentanol has been elucidated using various analytical techniques. For example, the conformation of diastereoisomeric pairs of 2,2-dimethyl-4-phenyl-3-pentanols was determined using NMR, IR, GC, and MS analyses, revealing a dominant presence of conformers with specific group interactions . The crystal structure of a trinuclear copper(II) complex with a ligand derived from pentane-2,4-dione has been described, showing a planar arrangement of metal atoms . These studies highlight the importance of molecular structure in understanding the properties and reactivity of such compounds.
Chemical Reactions Analysis
Chemical reactions involving compounds similar to 2,4-Dimethyl-1-pentanol have been studied to understand their reactivity and potential applications. The gas-phase reactions of OH radicals with 2,4-dimethyl-2-pentanol have been investigated, identifying various products and providing evidence for alkoxy radical isomerization . The reactivity of 2,4-pentanedione derived ligands in forming boron complexes has also been compared to those derived from salicylaldehyde, showing differences in reactivity and solubility .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2,4-Dimethyl-1-pentanol are influenced by their molecular structure and the nature of their substituents. The crystal structures of anti-2,4-bis(X-phenyl)pentane-2,4-diols have been characterized, and their antifungal activities have been evaluated, demonstrating the biological relevance of such compounds . The magnetic properties of a trinuclear copper(II) complex with a ligand derived from pentane-2,4-dione have been reported, indicating weak antiferromagnetic exchange .
科学研究应用
氢键研究
2,4-二甲基-1-戊醇一直是氢键研究的课题,特别是在阻隔醇类中。Becker、Tucker和Rao(1977年)使用质子核磁共振和红外光谱技术研究了2,4-二甲基-3-乙基-3-戊醇中的氢键。他们发现这种醇类由于氢键形成了二聚体,并研究了其光谱和热力学性质 (Becker, Tucker, & Rao, 1977)。
催化研究
在催化研究中,2,4-二甲基-3-戊醇被用作Mo(VI)催化的环氧化物脱氧烯烃的还原剂。Robertson和Srivastava(2017年)证明了2,4-二甲基-3-戊醇在这一过程中是一个高效的潜在氢供体 (Robertson & Srivastava, 2017)。
大气化学
Atkinson和Aschmann(1995年)探讨了2,4-二甲基-1-戊醇在大气化学中的作用。他们研究了OH自由基与2,4-二甲基-2-戊醇的气相反应,考察了各种产物的形成,并提供了关于烷氧自由基异构化的见解 (Atkinson & Aschmann, 1995)。
生物燃料研究
在生物燃料领域,Cann和Liao(2009年)讨论了戊醇异构体,包括2,4-二甲基-1-戊醇,作为生物燃料的潜力。他们强调了通过代谢工程开发微生物菌株以高效生产这些异构体的重要性 (Cann & Liao, 2009)。
材料科学
Damo、Lam、Rheingold和Walters(2000年)研究了2,4-二甲基-2,4-戊二醇的应用,这是2,4-二甲基-1-戊醇的衍生物,在合成钛烷氧化物配合物中的应用。他们的工作有助于我们了解这些配合物在固体和气相中的性质 (Damo et al., 2000)。
核磁共振光谱
Luo、Lay和Chen(2002年)在他们的研究中使用2,4-二甲基-3-戊醇,研究了立体阻碍醇类的氢键缔合,使用核磁共振光谱技术。这项研究揭示了取代基阻碍和溶剂介电常数对醇类自缔合的影响 (Luo, Lay, & Chen, 2002)。
属性
IUPAC Name |
2,4-dimethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOVDHYEOQJKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875705 | |
| Record name | 2,4-DIMETHYL-1-PENTANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1-pentanol | |
CAS RN |
6305-71-1 | |
| Record name | 2,4-Dimethyl-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanol,4-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-DIMETHYL-1-PENTANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanol, 2,4-dimethyl- (8CI)(9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-1-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8SG4FSL86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



